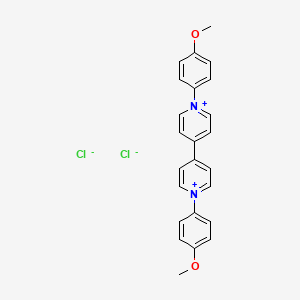

1,1'-Bis(4-methoxyphenyl)-4,4'-bipyridin-1-ium dichloride

Overview

Description

1,1'-Bis(4-methoxyphenyl)-4,4'-bipyridin-1-ium dichloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cationic dye that is commonly used as a fluorescent probe in biological imaging and labeling.

Scientific Research Applications

Solar Cell Applications

The study of ruthenium bipyridine dyes, closely related to 1,1'-Bis(4-methoxyphenyl)-4,4'-bipyridin-1-ium dichloride, has shown significant promise in solar cell applications. These dyes, when adsorbed onto nanocrystalline TiO2 electrodes, display broad and red-shifted UV-vis absorption, enhancing solar light absorption efficiency. Their less sensitivity towards water content in electrolytes and the stability of an adsorbed monolayer on electrode surfaces in aqueous environments are notable advantages for long-term solar energy conversion applications (Aranyos et al., 2003).

Supramolecular Chemistry

In supramolecular chemistry, the interactions of linear bipyridinium cations with various anions have been explored, providing insights into hydrogen-bonding, π-stacking, and anion-π interactions. These interactions are fundamental in the design and function of molecular devices and sensors, where this compound-like compounds can serve as key components due to their ability to form stable complexes with specific anions (Dorn et al., 2005).

Electrochromic Materials

The development of electrochromic materials is another area where compounds similar to this compound find application. These materials, which change color in response to an electric voltage, are used in smart windows, displays, and mirrors. A novel phenylene viologen functionalized bis(terpyridine), exhibiting strong absorption and fluorescence across a wide UV and visible wavelength range, has been synthesized and characterized for its electrochromic properties. Its ability to form metallo-supramolecular polymers and display multiple color states under electrochemical conditions highlights its potential in developing advanced electrochromic devices (Qian et al., 2020).

Organic Synthesis and Oxidation Processes

In organic synthesis, compounds analogous to this compound are used as intermediates in the synthesis of complex organic molecules. The preparation of biaryls via organotellurium intermediates, for instance, utilizes similar dichloride compounds as key intermediates, demonstrating their utility in facilitating challenging coupling reactions (Bergman et al., 2003).

properties

IUPAC Name |

1-(4-methoxyphenyl)-4-[1-(4-methoxyphenyl)pyridin-1-ium-4-yl]pyridin-1-ium;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2.2ClH/c1-27-23-7-3-21(4-8-23)25-15-11-19(12-16-25)20-13-17-26(18-14-20)22-5-9-24(28-2)10-6-22;;/h3-18H,1-2H3;2*1H/q+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPFOQNMLYDUCN-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)OC.[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10557717 | |

| Record name | 1,1'-Bis(4-methoxyphenyl)-4,4'-bipyridin-1-ium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100906-93-2 | |

| Record name | 1,1'-Bis(4-methoxyphenyl)-4,4'-bipyridin-1-ium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071160.png)

![5-{2-[2-(Cyclohexyloxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B3071169.png)

![benzyl N-[3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate](/img/structure/B3071184.png)

![Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate](/img/structure/B3071186.png)

![2-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid](/img/structure/B3071194.png)

![4-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride](/img/structure/B3071222.png)

![3,3',5,5'-Tetrakis[3-(3-pyridyl)phenyl]-1,1'-biphenyl](/img/structure/B3071235.png)